molecular formula C19H23ClN2O2 B4254559 2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide

2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide

Cat. No. B4254559
M. Wt: 346.8 g/mol
InChI Key: HXJLWOLWZNOGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, and has been used in scientific research to investigate the endocannabinoid system.

Mechanism of Action

2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide acts as a potent agonist of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the brain. It binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain sensation, appetite, and anxiety. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide in scientific research is its high potency and selectivity for cannabinoid receptors, which allows for precise control over the activation of these receptors. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body or in marijuana.

Future Directions

There are many potential future directions for research involving 2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide, including the investigation of its effects on different signal transduction pathways and its potential use as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the long-term effects of synthetic cannabinoids on the body and brain.

Scientific Research Applications

2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide has been used in scientific research to investigate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain sensation, and mood. It has been used to study the binding and activation of cannabinoid receptors in the brain and other tissues, as well as to investigate the effects of cannabinoids on gene expression and signal transduction pathways.

properties

IUPAC Name

2-[1-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-21-19(23)12-14-8-10-22(11-9-14)13-15-6-7-18(24-15)16-4-2-3-5-17(16)20/h2-7,14H,8-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJLWOLWZNOGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)-N-methylacetamide

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